3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Antimicrobial Antibacterial Quinazolinone

3-Ethyl-2-hydrazinoquinazolin-4(3H)-one is a strategically differentiated quinazolinone intermediate. Its 3-ethyl substitution confers a calculated lipophilicity (XLogP3=0.3) ideal for modulating drug-like properties, while the hydrazino group enables facile conversion to fused heterocycles (triazoles, pyrazoles). Critically, its derivatives demonstrate a balanced analgesic (63.89%) and anti-inflammatory (60.00%) profile near diclofenac sodium and superior activity against E. faecalis compared to other 3-substituted analogs. This makes it the preferred starting material for hit-to-lead campaigns targeting Gram-positive antibacterials or balanced NSAID profiles. Procure with confidence; available with established safety data for streamlined research.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 86662-57-9
Cat. No. B1352000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-2-hydrazinoquinazolin-4(3H)-one
CAS86662-57-9
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=CC=CC=C2N=C1NN
InChIInChI=1S/C10H12N4O/c1-2-14-9(15)7-5-3-4-6-8(7)12-10(14)13-11/h3-6H,2,11H2,1H3,(H,12,13)
InChIKeyZKNOQPRLOBSOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-hydrazinoquinazolin-4(3H)-one (CAS 86662-57-9): Core Quinazolinone Scaffold for Antitubercular, Anti-HIV and Antibacterial Agent Development


3-Ethyl-2-hydrazinoquinazolin-4(3H)-one (CAS 86662-57-9) is a quinazolin-4(3H)-one derivative bearing a hydrazino group at the 2-position and an ethyl substituent at the 3-position, with a molecular weight of 204.23 g/mol [1]. This scaffold belongs to the quinazoline class of heterocyclic compounds, which are known for their broad pharmacological activities and are frequently employed as key intermediates in the synthesis of diverse biologically active compounds .

Why Generic 2-Hydrazinoquinazolin-4(3H)-ones Cannot Substitute 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one in Biological Screening


The 3-ethyl substitution in 3-ethyl-2-hydrazinoquinazolin-4(3H)-one is not a trivial structural variation. In closely related 3-substituted-2-hydrazinoquinazolin-4(3H)-one analogs, the nature of the 3-position substituent directly modulates the compound's lipophilicity and hydrogen bonding capacity, which are critical parameters for membrane permeability and target binding . For instance, compounds with a 3-phenyl substituent have been shown to exhibit distinct analgesic and anti-inflammatory profiles compared to those with a 3-ethyl group, with specific derivatives demonstrating greater potency than the reference standard diclofenac sodium [1]. Therefore, substituting the ethyl group with another alkyl or aryl group alters the fundamental physicochemical properties and, consequently, the biological activity, making the 3-ethyl analog a unique entity for research and development.

Quantitative Differentiation of 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one vs. Closest Analogs: A Head-to-Head and Cross-Study Analysis


Antimicrobial Activity: 3-Ethyl-Derived 2-(N'-Allylidene-Hydrazino) Quinazolinones vs. 3-H-Derived Analogs

Derivatives synthesized from 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, specifically 2-(N'-allylidene-hydrazino) quinazolinones, have demonstrated significant antibacterial activity against Enterococcus faecalis. This activity is quantifiably different from that of compounds derived from the unsubstituted (3-H) analog. In a direct comparison within the same study, the 3-ethyl derivatives (compounds 8a-8h) exhibited the best antibacterial activity, with minimum inhibitory concentration (MIC) values indicating potent inhibition against E. faecalis, while other derivatives with different substituents at the 3-position showed varied and often lower activity [1].

Antimicrobial Antibacterial Quinazolinone

Analgesic and Anti-inflammatory Potency: 3-Ethyl-Derived Hydrazone vs. 3-Phenyl-Derived Hydrazone

The 3-ethyl substitution on the quinazolinone core yields hydrazone derivatives with a different analgesic and anti-inflammatory profile compared to those with a 3-phenyl substitution. In separate studies under comparable experimental conditions, a 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1) exhibited 63.89% analgesic activity and 60.00% anti-inflammatory activity relative to diclofenac sodium (62.04% and 65.11%, respectively) [1]. In contrast, a 3-phenyl-2-(N'-2-pentylidene-hydrazino)-3H-quinazolin-4-one (AS3) demonstrated more potent anti-inflammatory activity than diclofenac sodium, while its analgesic activity was less pronounced [2]. This cross-study comparison highlights that the 3-position substituent (ethyl vs. phenyl) steers the biological activity profile, with the 3-ethyl analog providing a balanced, moderate analgesic and anti-inflammatory effect, whereas the 3-phenyl analog tends toward a more potent, selective anti-inflammatory effect.

Analgesic Anti-inflammatory Quinazolinone

Synthetic Versatility: 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one as a Key Intermediate for Diverse Heterocyclic Scaffolds

The hydrazino group at the 2-position of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one serves as a critical reactive handle for constructing diverse heterocyclic systems, including triazoles and pyrazoles. This synthetic utility is a class-level characteristic of 2-hydrazinoquinazolin-4(3H)-ones, but the 3-ethyl substitution confers unique physicochemical properties to the resulting products. For example, the compound has been directly used to synthesize aldehydo-sugar hydrazones and their corresponding acetates [1]. This is a general feature of the class, but the specific ethyl substituent provides a distinct lipophilicity profile (XLogP3 = 0.3) compared to other 3-substituted analogs [2], which influences solubility and, consequently, the reaction conditions and yields in downstream synthetic steps [3].

Organic Synthesis Heterocyclic Chemistry Drug Discovery

Procurement-Driven Application Scenarios for 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one (CAS 86662-57-9)


Antibacterial Drug Discovery Programs Targeting Gram-Positive Pathogens

Researchers focused on developing novel antibacterial agents against Enterococcus faecalis should prioritize 3-ethyl-2-hydrazinoquinazolin-4(3H)-one as a key starting material. As demonstrated, its 2-(N'-allylidene-hydrazino) derivatives exhibit superior activity against E. faecalis compared to analogs derived from other 3-substituted quinazolinones . This makes the compound a strategic choice for hit-to-lead campaigns aiming to exploit this specific Gram-positive activity profile.

Development of Balanced Analgesic and Anti-inflammatory Agents

For projects seeking to develop novel analgesic and anti-inflammatory agents with a balanced efficacy profile, 3-ethyl-2-hydrazinoquinazolin-4(3H)-one is the preferred intermediate. Cross-study analysis shows that its derivatives, such as AS1, provide near-equivalent analgesic (63.89%) and anti-inflammatory (60.00%) activity compared to the standard diclofenac sodium, whereas 3-phenyl analogs show a bias toward selective anti-inflammatory effects . This balanced profile is a quantifiable differentiator for specific therapeutic applications.

Synthesis of Diverse Quinazolinone-Focused Compound Libraries

Medicinal chemists engaged in generating quinazolinone-based compound libraries should select 3-ethyl-2-hydrazinoquinazolin-4(3H)-one for its well-defined reactivity and physicochemical properties. Its hydrazino group allows for facile conversion to a wide range of fused heterocycles (triazoles, pyrazoles, etc.) , while its specific ethyl substituent confers a calculated lipophilicity (XLogP3 = 0.3) that is valuable for modulating the drug-like properties of final compounds .

Antitubercular and Anti-HIV Lead Optimization

Given that the quinazolinone scaffold is a recognized core for antitubercular and anti-HIV activity, 3-ethyl-2-hydrazinoquinazolin-4(3H)-one serves as a validated starting point for lead optimization in these therapeutic areas . Its availability as a pure, commercially available intermediate (e.g., from Fluorochem, AKSci) with established safety data streamlines the procurement process for such critical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.